4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the enone intermediate: This step involves the reaction of 5-bromo-2-methoxybenzaldehyde with an appropriate acetylating agent under basic conditions to form the enone intermediate.
Aldol condensation: The enone intermediate undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate can undergo several types of chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form alcohols.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction reactions: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are used for hydrolysis reactions.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation reactions: Quinones or other oxidized derivatives.
Reduction reactions: Alcohols or other reduced derivatives.
Hydrolysis: Corresponding carboxylic acids.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, the compound may interact with enzymes or receptors, leading to modulation of biological processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
- 4-(2-(5-bromo-2-ethoxybenzoyl)carbohydrazonoyl)-2-methoxyphenyl 4-chlorobenzoate
Uniqueness
4-[(2Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl 4-chlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with the methoxy group, makes it a versatile compound for various synthetic and research applications .
Properties
IUPAC Name |
[4-[(Z)-3-(5-bromo-2-methoxyphenyl)prop-2-enoyl]phenyl] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16BrClO4/c1-28-22-13-7-18(24)14-17(22)6-12-21(26)15-4-10-20(11-5-15)29-23(27)16-2-8-19(25)9-3-16/h2-14H,1H3/b12-6- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGDDMVCOCRZQPD-SDQBBNPISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C=CC(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Br)/C=C\C(=O)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16BrClO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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